
2-Fluoro-6-methoxynaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxynaphthalen-1-OL is an organic compound with the molecular formula C11H9FO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a fluorine and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxynaphthalen-1-OL can be achieved through several methods. One common approach involves the anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in a mixed nonaqueous solvent . This method ensures excellent yield at room temperature and avoids the formation of polymer on the anode by using pulse electrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical processes. The use of less corrosive fluoride salts and relatively simple equipment makes this method suitable for industrial applications. The process is performed under safe and mild conditions, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxynaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2-Fluoro-6-methoxynaphthalen-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxynaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) reactions, which are influenced by solvent polarity . This process affects the compound’s photophysical properties and its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxynaphthalen-1-ol: A similar compound without the fluorine atom, used in various chemical and biological applications.
2-Fluoro-3-methoxynaphthalen-1-ol: Another fluorinated derivative with different substitution patterns.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with both naphthalene and indole moieties, studied for its potential pharmaceutical applications.
Uniqueness
2-Fluoro-6-methoxynaphthalen-1-OL is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI Key |
ZGOFRWRABDXVTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


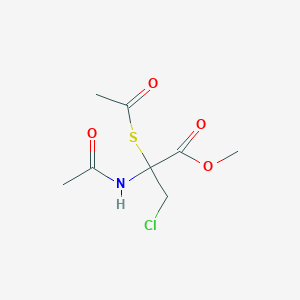
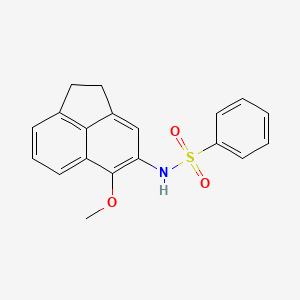
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
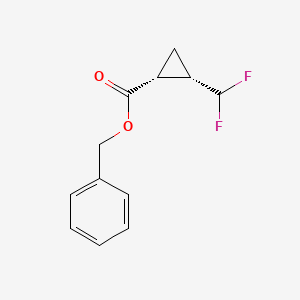
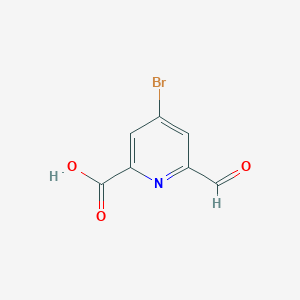
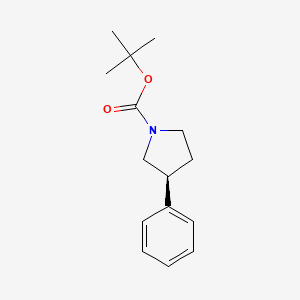

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
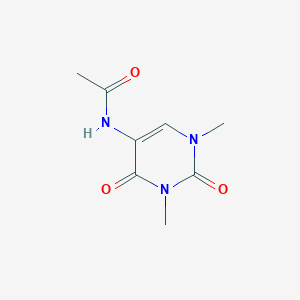
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
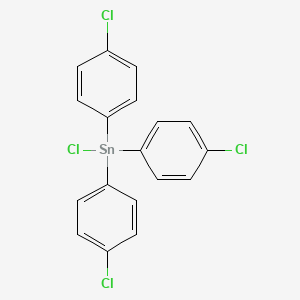

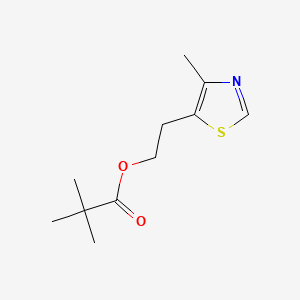
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
